N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-acetylbenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as ferric chloride to yield the desired thiadiazole derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiadiazole core.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown promising antimicrobial and anticancer activities in various studies.
Medicine: The compound is being explored for its potential as a therapeutic agent due to its biological activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, such as the presence of both acetyl and phenyl groups on the thiadiazole ring.
Properties
Molecular Formula |
C17H13N3O2S |
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Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-4-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C17H13N3O2S/c1-11(21)13-8-5-9-14(10-13)18-17(22)16-15(19-20-23-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,22) |
InChI Key |
LQOJEFNZAHTOHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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